molecular formula C13H17NO3S B13647871 N-(2-Methylbenzoyl)methionine CAS No. 65054-80-0

N-(2-Methylbenzoyl)methionine

Katalognummer: B13647871
CAS-Nummer: 65054-80-0
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: FHRIVDXDDZJHQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylbenzoyl)methionine is a chemical compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a 2-methylbenzoyl group attached to the nitrogen atom of methionine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzoyl)methionine typically involves the N-acylation of methionine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality. The reaction conditions are optimized to achieve maximum yield and purity while minimizing the cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methylbenzoyl)methionine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to form alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoyl group.

Wissenschaftliche Forschungsanwendungen

N-(2-Methylbenzoyl)methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-Methylbenzoyl)methionine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Stearoyl Methionine: Another N-acyl amino acid with a stearoyl group instead of a 2-methylbenzoyl group.

    N-(2-Methylbenzoyl)glycine: Similar structure but with glycine instead of methionine.

Uniqueness

N-(2-Methylbenzoyl)methionine is unique due to the presence of both a 2-methylbenzoyl group and methionine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

65054-80-0

Molekularformel

C13H17NO3S

Molekulargewicht

267.35 g/mol

IUPAC-Name

2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H17NO3S/c1-9-5-3-4-6-10(9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17)

InChI-Schlüssel

FHRIVDXDDZJHQI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.